

Advanced Application Note: Peptide Crosslinking & Fixation using Disuccinimidyl Pimelate (DSP)

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Compound of Interest

Compound Name:	<i>Bis(2,5-dioxopyrrolidin-1-yl)heptanedioate</i>
CAS No.:	74648-14-9
Cat. No.:	B1662054

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Abstract & Core Principle

Disuccinimidyl pimelate (DSP), historically known as Lomant's Reagent, is a homobifunctional, amine-reactive crosslinker essential for interrogating transient protein-protein interactions (PPIs) and fixing peptide conformations.^{[1][2]}

Unlike water-soluble analogs (e.g., DTSSP), DSP is hydrophobic and membrane-permeable, enabling it to cross cell membranes and "freeze" intracellular interactions in their native environment prior to lysis. Its defining feature is the 12.0 Å spacer arm containing a disulfide bond, which allows for the reversal of the crosslink using reducing agents (DTT,

-mercaptoethanol).^[1] This reversibility is critical for downstream analysis, allowing researchers to separate crosslinked complexes into their individual components for Mass Spectrometry (MS) or Western Blot interrogation.

Scientific Foundation & Mechanism

The Chemistry of Conjugation

DSP operates via two N-hydroxysuccinimide (NHS) ester groups.[1][3] These esters react rapidly with primary amines (

) found at the N-terminus of peptides and on the side chains of Lysine (K) residues.

- Reaction: Nucleophilic attack by the primary amine on the NHS ester carbonyl.
- Leaving Group: N-hydroxysuccinimide (NHS) is released.[4][5]
- Result: A stable amide bond is formed.[6]
- Cleavage: The central disulfide bond () is cleaved by thiols, separating the linked molecules but leaving a small modification (propionate group) on the original amine.

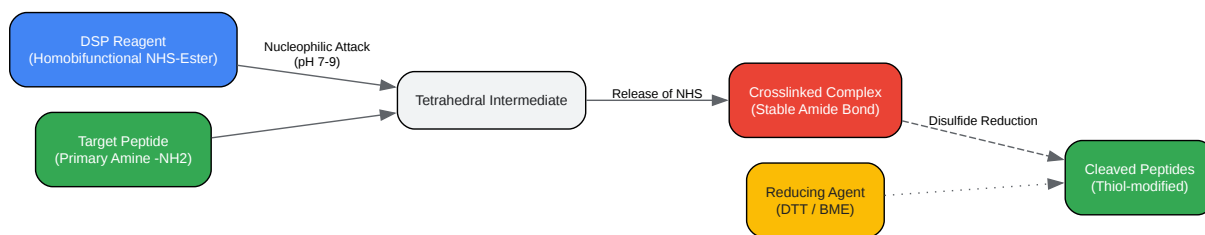
Critical Solubility Dynamics

Expert Insight: A common failure point in DSP protocols is poor solubilization. DSP is insoluble in water.[3][4][5][7] It must be dissolved in an anhydrous organic solvent (DMSO or DMF) immediately before addition to the aqueous reaction.

- Hydrolysis Risk: NHS esters hydrolyze in water.[8][9] The half-life decreases as pH increases. At pH 8.0, the half-life is less than one hour. Therefore, aqueous stock solutions cannot be stored.[5]

Visualizing the Pathway

The following diagram outlines the chemical workflow and the cleavage mechanism.



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Figure 1: Mechanism of DSP crosslinking.[10] The NHS-ester reacts with primary amines to form amide bonds.[4][5][7] The complex is reversible via the central disulfide bond.[6]

Materials & Equipment

Reagents

- DSP Crosslinker: Store desiccated at 4°C or -20°C. Equilibrate to room temperature before opening to prevent condensation.
- Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[8] Note: Use "Dry" grade solvents; water in the solvent will deactivate the NHS ester.
- Reaction Buffer: PBS (Phosphate Buffered Saline) or HEPES, pH 7.2 – 8.0.[5]
 - CRITICAL:NO Tris, Glycine, or buffers containing primary amines.[4][5] These will compete with your peptide for the DSP.
- Quenching Buffer: 1M Tris-HCl (pH 7.5) or 1M Glycine.[4]
- Reducing Agent (for cleavage): Dithiothreitol (DTT) or -Mercaptoethanol (BME).

Physicochemical Properties Table

Property	Value	Notes
Molecular Weight	404.42 g/mol	
Spacer Arm Length	12.0 Å (8 atoms)	Optimal for fixing close-proximity interactions.[1]
Reactive Group	NHS Ester	Targets primary amines (-NH ₂).[2][3][4][5][7][11]
Permeability	Membrane Permeable	Suitable for intracellular crosslinking.[1][3][4][5][7]
Cleavability	Thiol-Cleavable	Cleaved by DTT, BME, or TCEP.

Comprehensive Protocol

Phase 1: Preparation

- Buffer Exchange: If your peptide/protein is in Tris or Glycine buffer, dialyze or desalt into PBS or HEPES (pH 7.2–8.0).
- Equilibration: Remove DSP vial from the freezer and let it warm to room temperature (approx. 20 mins) before opening. This prevents moisture condensation which ruins the reagent.[8]
- Stock Solution: Prepare a 25 mM DSP stock in dry DMSO or DMF.
 - Calculation: Dissolve 10 mg DSP in ~990 µL solvent.
 - Action: Pipette up and down to dissolve.[10][12] Use immediately. Do not store.

Phase 2: Crosslinking Reaction

Rationale: A 10-fold to 50-fold molar excess of DSP is standard to drive the reaction before hydrolysis occurs.

- Calculate Stoichiometry:

- For Intermolecular Crosslinking (Peptide-Peptide): Use 20-fold molar excess of DSP.[8]
- For Intracellular Fixation: Use a final concentration of 0.5 mM – 2 mM DSP.
- Mixing: Add the DSP stock solution to the peptide sample.
 - Tip: Keep the final DMSO concentration below 10% to avoid denaturing the peptide.
- Incubation: Incubate for 30 minutes at Room Temperature or 2 hours at 4°C.
 - Note: Reaction rate is pH dependent. pH 8.0 is faster than pH 7.0.

Phase 3: Quenching

Rationale: You must stop the reaction to prevent non-specific aggregation and to consume unreacted NHS esters.

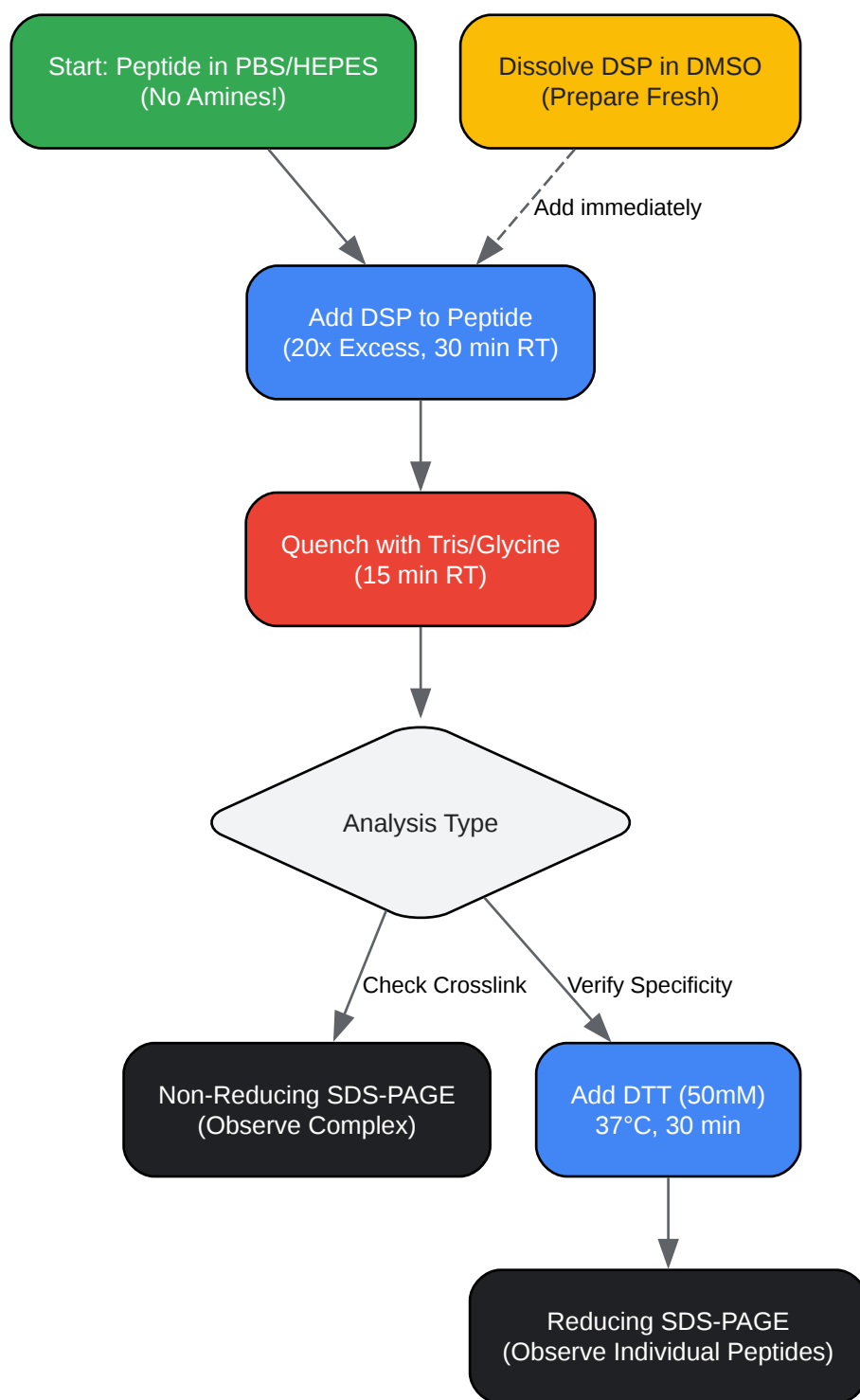
- Add Quenching Buffer (1M Tris, pH 7.5) to a final concentration of 20–50 mM.[5]
- Incubate for 15 minutes at Room Temperature.

Phase 4: Cleavage & Analysis (Optional)

Rationale: To verify the interaction or analyze components via SDS-PAGE/MS.

- Cleavage: Add DTT to a final concentration of 50 mM.
- Incubation: Heat at 37°C for 30 minutes.
- Analysis: Run SDS-PAGE.
 - Non-reduced lane: Shows the higher MW crosslinked complex.
 - Reduced lane: Shows the individual peptides (bands return to original MW).

Experimental Workflow Diagram



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Figure 2: Step-by-step workflow for DSP crosslinking and analysis.

Troubleshooting & Optimization (Self-Validating Systems)

Observation	Root Cause	Corrective Action
Precipitation	DSP is hydrophobic; aqueous concentration too high.	Dissolve DSP in DMSO first.[1] [3][4][5][7][8][9][12] Ensure final DMSO < 10%. Dilute peptide sample before adding DSP.
No Crosslinking	Hydrolysis of NHS ester.[8]	Use fresh DSP.[7] Ensure solvents are dry (anhydrous). Check pH (must be > 7.0).[2] [5][8]
No Crosslinking	Buffer interference.	Ensure Reaction Buffer is free of Tris/Glycine.[5] Dialyze sample first.[5][8]
Aggregation/Smear	Over-crosslinking.	Reduce DSP molar excess (try 5x or 10x). Reduce reaction time.
Incomplete Cleavage	Oxidized reducing agent.	Use fresh DTT. Increase DTT concentration to 100 mM or boil in SDS-loading buffer with BME.

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